molecular formula C9H11N B108954 1,2,3,4-Tetrahydroquinoline CAS No. 635-46-1

1,2,3,4-Tetrahydroquinoline

Cat. No.: B108954
CAS No.: 635-46-1
M. Wt: 133.19 g/mol
InChI Key: LBUJPTNKIBCYBY-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinoline is a heterocyclic organic compound with the chemical formula C9H11N. It is a derivative of quinoline, where the benzene ring is fully saturated, resulting in a tetrahydro structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry .

Mechanism of Action

Target of Action

1,2,3,4-Tetrahydroquinoline (THQ) is a structural motif found in various natural products and therapeutic lead compounds . The primary targets of THQ are often associated with various infective pathogens and neurodegenerative disorders . For instance, THQ derivatives have been identified as novel inverse agonists for the retinoic acid receptor-related orphan receptor (RORγ), which is considered an attractive therapeutic target for the treatment of prostate cancer .

Mode of Action

The interaction of THQ with its targets results in diverse biological activities. As RORγ inverse agonists, THQ derivatives inhibit the transcriptional activity of RORγ and exhibit excellent selectivity against other nuclear receptor subtypes . This interaction leads to changes in the expression of genes regulated by RORγ, including those involved in the proliferation of prostate cancer cells .

Biochemical Pathways

THQ affects several biochemical pathways. In the context of neurodegenerative disorders, THQ demonstrates neuroprotective activity by enhancing the antioxidant system, normalizing chaperone activity, and suppressing apoptosis . In the case of prostate cancer, THQ derivatives inhibit the expression of androgen receptor (AR), AR-regulated genes, and other oncogenes in AR-positive prostate cancer cell lines .

Pharmacokinetics

It’s known that the compound’s bioavailability can be influenced by its chemical structure and the presence of functional groups .

Result of Action

The molecular and cellular effects of THQ’s action are diverse and depend on the specific derivative and target. For example, THQ derivatives can inhibit colony formation in prostate cancer cell lines . In the context of neurodegenerative disorders, THQ enhances the antioxidant system, normalizes chaperone activity, and suppresses apoptosis, thereby demonstrating neuroprotective properties .

Action Environment

The action, efficacy, and stability of THQ can be influenced by various environmental factors. For instance, the conformation of THQ can be affected by the surrounding environment, which in turn can influence its biological activity . Additionally, the synthesis of THQ derivatives can be influenced by environmental conditions, which can impact the compound’s properties and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydroquinoline can be synthesized through several methods:

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of quinoline. This method is favored due to its scalability and cost-effectiveness .

Chemical Reactions Analysis

1,2,3,4-Tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen with palladium on carbon.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Quinoline.

    Reduction: Various tetrahydroquinoline derivatives.

    Substitution: N-alkyl or N-acyl tetrahydroquinoline derivatives.

Comparison with Similar Compounds

  • 1,2,3,4-Tetrahydroisoquinoline
  • Quinoline
  • Isoquinoline

1,2,3,4-Tetrahydroquinoline stands out due to its versatility and wide range of applications, making it a valuable compound in various scientific and industrial fields.

Properties

IUPAC Name

1,2,3,4-tetrahydroquinoline
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InChI

InChI=1S/C9H11N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-2,4,6,10H,3,5,7H2
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InChI Key

LBUJPTNKIBCYBY-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NC1
Source PubChem
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Molecular Formula

C9H11N
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DSSTOX Substance ID

DTXSID8060903
Record name 1,2,3,4-Tetrahydroquinoline
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Molecular Weight

133.19 g/mol
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Physical Description

Yellow liquid; [MSDSonline]
Record name 1,2,3,4-Tetrahydroquinoline
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Vapor Pressure

0.04 [mmHg]
Record name 1,2,3,4-Tetrahydroquinoline
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CAS No.

635-46-1, 25448-04-8
Record name 1,2,3,4-Tetrahydroquinoline
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Record name Quinoline, 1,2,3,4-tetrahydro-
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Record name 1,2,3,4-TETRAHYDROQUINOLINE
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Synthesis routes and methods I

Procedure details

An adhesive formulation prepared and tested as in Example 1 containing hydroxypropyl methacrylate (8.15 g), saccharin (0.5 g), 0.1% cobalt naphthenate in hydroxypropyl methacrylate (1 g), 0.1% iron (III) acetylacetonate in hydroxypropyl methacrylate (0.25 g) and 1,2,3,4 tetrahydroquinoline (0.5 g) gave bond strengths of 3.3 N/mm2 after 24 hours following air activation for 5 minutes.
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Synthesis routes and methods II

Procedure details

1-methyl-6-nitroso-1,2,3.4-tetrahydroquinoline hydrochloride ##STR25## The title compound is prepared from 1-methyl1,2,3,4-tetrahydroquinoline (obtained from 1,2,3,4tetrahydroquinoline by heating with trimethylphosphate (according to Huisgen et al., Chem. Ber. 92, 203 (1959)). The crude product is produced in the usual manner analogous to Examples 10 and 11 and purified on silica gel 60 (Merck) with isopropanol/n-butylacetate/water=5:3:2. The title compound is obtained by dissolving this in acetone after addition of ethereal hydrochloric acid, m.p. 123°-124° C. (decomp.), TLC: silica gel 60, mobile phase: isopropanol/n-butylacetate/water=5:3:2, Rf =0.7.
Name
1-methyl-6-nitroso-1,2,3.4-tetrahydroquinoline hydrochloride
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Synthesis routes and methods III

Procedure details

The alkylation step was carried out using 6-bromomethyl-1-methyl-2-oxo-1,2-dihydroquinoline, as in Example 1, and the intermediate was reduced with hydrogen over an Adam's catalyst to give 1,2,3,4-tetrahydroquinoline intermediate which was then deprotected as in Example 13. This provided the title compound as a white solid.
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Synthesis routes and methods IV

Procedure details

The mixture of 4-(N-phenylamino)-aniline (2 mmol), 2,3-dihrdrofuran (4 mmol) and indium chloride (0.2-0.4 mmol) in water was stirred at room temperature for 10 h. TLC showed the completion of the reaction. The reaction mixture was extracted with diethyl ether (3×20 ml) and drived over MgSO4. Removal of solvent and flash column chromatography on silica gel gave the 1,2,3,4-tetrahydroquinoline derivative 3-1 in 65% yield (cis/trans=86:14). IR (film): 3326, 2932, 1595, 1504, 1047 cm−1. 1HNMR and —13CNMR(DMSO-d6/TMS): cis-isomer, 7.53(s, 1H, NH), 7.08(m, 2H, Ar—H), 6.85(s, 1H, Ar—H), 6.76(m, 3H, Ar—H), 6.58(m, 2H, Ar—H), 5.09(s, 1H, NH), 4.92(d, 9b-H, J=8.0 Hz), 4.50(t, 1H, OH, J=4.8 Hz), 3.60(m, 2H), 3.30(m, 2H), 3.23(m, 1H), 2.48(m, 1H), 1.35-1.85(m, 6H). 146.77, 141.62, 133.52, 129.66, 123.36, 122.18, 121.69, 118.01, 115.69, 114.66, 75.75, 66.39, 61.52, 52.58, 42.35, 31.03, 29.42, 24.21. trans-isomer, 7.60(s, 1H, NH), 7.08(m, 2H, Ar—H), 6.91(s, 1H, Ar—H), 6.76(m, 3H, Ar—H), 6.58(m, 2H, Ar—H), 5.42(s, 1H, NH), 4.50(t, 1H, OH, J=4.8 Hz), 4.35(d, 9b-H, J=6.0 Hz), 3.75(m, 2H), 3.60(m, 2H), 3.30(m, 2H), 3.55(m, 1H), 2.24(m, 1H), 1.35-1.85(m, 5H). 146.94, 141.75, 132.65, 129.66, 123.46, 122.59, 121.00, 118.01, 115.69, 114.58, 79.81, 65.39, 61.69, 52.34, 41.41, 30.10, 29.53, 29.07. Anal. Calcd. For C20H24N2O2: C, 74.05; H, 7.46; N, 8.63. Found: C, 73.84; H, 7.81; N, 8.56.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydroquinoline
Reactant of Route 2
1,2,3,4-Tetrahydroquinoline
Reactant of Route 3
1,2,3,4-Tetrahydroquinoline
Reactant of Route 4
1,2,3,4-Tetrahydroquinoline
Reactant of Route 5
1,2,3,4-Tetrahydroquinoline
Reactant of Route 6
1,2,3,4-Tetrahydroquinoline

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